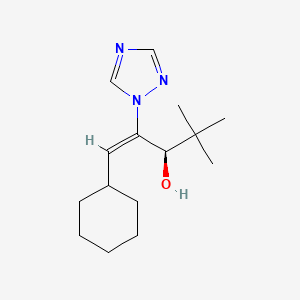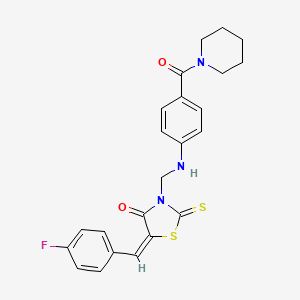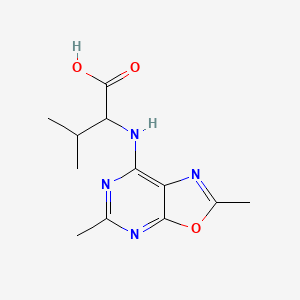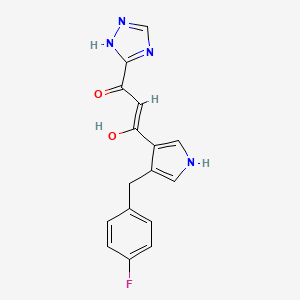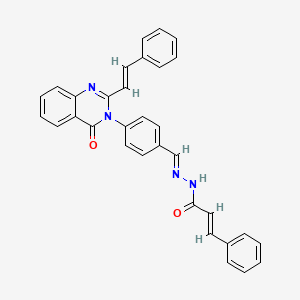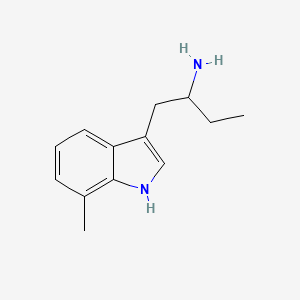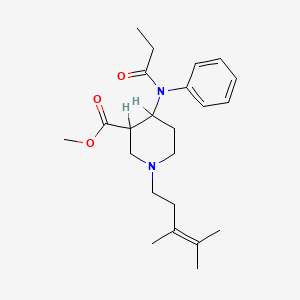
3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-piperidinocarboxílico, 1-(3,4-dimetil-3-pentenil)-4-((1-oxopropil)fenilamino)-, éster metílico es un compuesto orgánico complejo que pertenece a la clase de derivados de piperidina. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-piperidinocarboxílico, 1-(3,4-dimetil-3-pentenil)-4-((1-oxopropil)fenilamino)-, éster metílico, normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del anillo de piperidina, seguido de la introducción del grupo ácido carboxílico y la posterior esterificación. Las condiciones de reacción a menudo requieren catalizadores específicos, disolventes y control de temperatura para asegurar el rendimiento deseado del producto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría reactores químicos a gran escala y procesos de flujo continuo. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es esencial para mantener la coherencia y la eficiencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución, como la sustitución nucleófila o electrófila, pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que la convierte en una valiosa en química orgánica sintética.
Biología
En la investigación biológica, este compuesto puede servir como una sonda para estudiar las interacciones enzimáticas y las vías metabólicas. Sus características estructurales pueden ayudar a dilucidar los mecanismos de catálisis e inhibición enzimática.
Medicina
En química medicinal, los derivados de este compuesto podrían explorarse por sus posibles efectos terapéuticos. Los derivados de piperidina son conocidos por sus actividades farmacológicas, incluidas las propiedades analgésicas, antiinflamatorias y antipsicóticas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a su reactividad química y estabilidad.
Mecanismo De Acción
El mecanismo de acción del ácido 3-piperidinocarboxílico, 1-(3,4-dimetil-3-pentenil)-4-((1-oxopropil)fenilamino)-, éster metílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando vías de señalización posteriores. Los objetivos y vías moleculares exactos dependerían del contexto biológico específico y las características estructurales del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del ácido piperidinocarboxílico: Estos compuestos comparten el anillo de piperidina y el grupo ácido carboxílico, pero difieren en sus sustituyentes.
Derivados fenilamino: Compuestos con grupos fenilamino que exhiben actividades biológicas similares.
Singularidad
La singularidad del ácido 3-piperidinocarboxílico, 1-(3,4-dimetil-3-pentenil)-4-((1-oxopropil)fenilamino)-, éster metílico radica en su combinación específica de grupos funcionales y características estructurales. Esta combinación puede conferir una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
156724-52-6 |
|---|---|
Fórmula molecular |
C23H34N2O3 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
methyl 1-(3,4-dimethylpent-3-enyl)-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C23H34N2O3/c1-6-22(26)25(19-10-8-7-9-11-19)21-13-15-24(14-12-18(4)17(2)3)16-20(21)23(27)28-5/h7-11,20-21H,6,12-16H2,1-5H3 |
Clave InChI |
PNWCAOZHGRRFTH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC(=C(C)C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



